2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxy group, and a tetrahydropyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with the Fmoc group, followed by the formation of the tetrahydropyridoindole core through cyclization reactions. The hydroxy group is then introduced through selective hydroxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The tetrahydropyridoindole core is responsible for the compound’s biological activities, including its ability to inhibit cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Dap(Boc)-OH: A similar compound with a different protecting group.
Fmoc-Orn(Boc)-OH: Another Fmoc-protected amino acid with a different side chain.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is unique due to its combination of functional groups and its tetrahydropyridoindole core. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C27H22N2O5 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C27H22N2O5/c30-15-9-10-23-20(11-15)21-12-25(26(31)32)29(13-24(21)28-23)27(33)34-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-11,22,25,28,30H,12-14H2,(H,31,32) |
InChI Key |
USSHHGNDGCDJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C3=C(N2)C=CC(=C3)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
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